REACTION_SMILES
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[C:18]([CH3:19])([CH3:20])([CH3:21])[Si:22]([CH3:23])([CH3:24])[Cl:25].[CH3:11][CH2:12][N:13]([CH2:14][CH3:15])[CH2:16][CH3:17].[CH3:33][CH2:34][CH2:35][CH2:36][CH2:37][CH2:38][CH3:39].[F:1][c:2]1[c:3]([OH:10])[cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1.[Na+:27].[O:28]1[CH2:29][CH2:30][CH2:31][CH2:32]1.[OH-:26]>>[F:1][c:2]1[c:3]([O:10][Si:22]([C:18]([CH3:19])([CH3:20])[CH3:21])([CH3:23])[CH3:24])[cH:4][c:5]([O:8][CH3:9])[cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[Si](C)(C)Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCCCCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(F)c(O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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COc1ccc(F)c(O[Si](C)(C)C(C)(C)C)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |